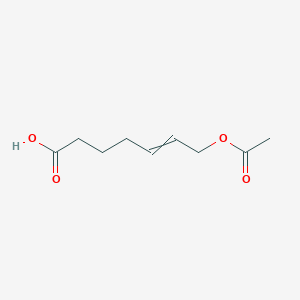

7-(Acetyloxy)hept-5-enoic acid

CAS No.: 92134-06-0

Cat. No.: VC19212559

Molecular Formula: C9H14O4

Molecular Weight: 186.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 92134-06-0 |

|---|---|

| Molecular Formula | C9H14O4 |

| Molecular Weight | 186.20 g/mol |

| IUPAC Name | 7-acetyloxyhept-5-enoic acid |

| Standard InChI | InChI=1S/C9H14O4/c1-8(10)13-7-5-3-2-4-6-9(11)12/h3,5H,2,4,6-7H2,1H3,(H,11,12) |

| Standard InChI Key | GYPXEWSUPZOXGB-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)OCC=CCCCC(=O)O |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a hept-5-enoic acid backbone () modified by an acetyloxy group () at the terminal carbon. The double bond between carbons 5 and 6 introduces geometric isomerism, with the (5E)-configuration being more thermodynamically stable . Key spectral data include:

-

FT-IR: Peaks at 1,720–1,740 cm (ester C=O stretch) and 1,650–1,680 cm (conjugated alkene) .

-

: Signals at δ 4.8–5.2 (alkene protons), δ 2.0–2.1 (acetyl methyl), and δ 1.2–1.6 (methylene groups) .

Physicochemical Characteristics

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 186.20 g/mol |

| Boiling Point | Not reported |

| Density | ~1.10 g/cm (estimated) |

| Solubility | Miscible in polar solvents (DMSO, methanol) |

The ester and carboxylic acid groups confer amphiphilic properties, enabling solubility in both aqueous and organic media .

Synthesis and Reactivity

Synthetic Pathways

-

Esterification of Hept-5-enoic Acid:

Hept-5-enoic acid reacts with acetyl chloride in the presence of a base (e.g., pyridine) to yield the acetylated product :Yields typically range from 65–80% under optimized conditions .

-

Oxidative Functionalization:

Selective oxidation of hept-5-enol derivatives using Dess-Martin periodinane or Jones reagent can introduce the carboxylic acid group .

Stability and Reactivity

The compound exhibits moderate stability at room temperature but may undergo dimerization or hydrolysis under prolonged storage. The conjugated alkene participates in Diels-Alder reactions, enabling cycloaddition with dienes (e.g., cyclopentadiene) to form six-membered rings .

Biological and Industrial Applications

Pharmaceutical Intermediates

The acetyloxy and carboxylic acid moieties make this compound a versatile precursor for:

-

Anticancer Agents: Analogues of Sargassum cinctum-derived compounds with IC values < 200 µg/ml against MCF-7 and A549 cell lines .

-

Carbonic Anhydrase Inhibitors: Butenoic acid derivatives show nanomolar inhibition constants () against human isoforms hCA I/II .

Polymer Chemistry

The alkene group facilitates radical polymerization, yielding polyesters with tunable mechanical properties. Copolymers with styrene or acrylates exhibit enhanced thermal stability () .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume